molecular formula C11H7ClN2 B2385094 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile CAS No. 158692-52-5

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile

Cat. No. B2385094
M. Wt: 202.64
InChI Key: MMEMWGQBJAUGHN-UHFFFAOYSA-N
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Description

“2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile” is a chemical compound with the molecular formula C11H7ClN2 . It is a yellow to brown solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-fluoro acetophenone can be reacted with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This intermediate can then be reacted with malononitrile to obtain 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile. This compound can then be cyclized in a hydrogen chloride-ethyl acetate solution to obtain 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Finally, catalytic dechlorination and hydrogenation reduction can be carried out to obtain the final product .


Molecular Structure Analysis

The molecular structure of “2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile” consists of a pyrrole ring substituted with a phenyl group at the 5-position, a chlorine atom at the 2-position, and a carbonitrile group at the 3-position . The InChI code for this compound is 1S/C11H7ClN2/c12-11-9(7-13)6-10(14-11)8-4-2-1-3-5-8/h1-6,14H .


Physical And Chemical Properties Analysis

“2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile” has a molecular weight of 202.64 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are both 202.0297759 g/mol . It has a topological polar surface area of 39.6 Ų .

Scientific Research Applications

    Gastrointestinal Disorders Treatment (Vonoprazan Impurity)

    • Results : Data on its purity, solubility, and potential side effects contribute to understanding its role as an impurity in drug formulations .

    Synthesis of 2-phenyl-3-(phenylthio)-1H-pyrrole-1-carboxamide

    • Summary : Researchers have synthesized 2-phenyl-3-(phenylthio)-1H-pyrrole-1-carboxamide from 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile under acidic conditions .

Future Directions

The future directions for “2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile” could involve further studies on its synthesis, properties, and potential applications. Given the interest in similar compounds for their biological activities , “2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile” could also be investigated for potential biological activities.

properties

IUPAC Name

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-11-9(7-13)6-10(14-11)8-4-2-1-3-5-8/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEMWGQBJAUGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile

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